2',6'-Dimethyl-4'-ethoxy-2,2,2-trifluoroacetophenone

Beschreibung

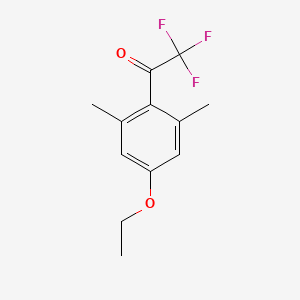

2',6'-Dimethyl-4'-ethoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone with a trifluoromethyl group at the acetyl position and substituents (methyl and ethoxy groups) on the phenyl ring. The compound’s structure combines electron-withdrawing trifluoromethyl and ethoxy groups with sterically hindering methyl groups at the ortho positions (2' and 6').

Fluorinated acetophenones are valued for their electronic and steric properties, which influence reactivity in catalysis, polymer synthesis, and pharmaceuticals. For example, trifluoroacetophenone derivatives are used in Friedel-Crafts polycondensation reactions to synthesize fluoropolymers for gas separation membranes , and as substrates in asymmetric electroreduction .

Eigenschaften

IUPAC Name |

1-(4-ethoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-4-17-9-5-7(2)10(8(3)6-9)11(16)12(13,14)15/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHXEPYCRQXIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Generation of Aryl Lithium Species

1-Bromo-4-ethoxy-2,6-dimethylbenzene is treated with n-butyllithium (n-BuLi) in THF at −78°C under argon. The lithium-arene intermediate forms regioselectively at the bromine site, enabling precise functionalization.

Reaction with Trifluoroacetamide

N,N-Diethyltrifluoroacetamide is added to the lithium species, facilitating nucleophilic acyl substitution. The reaction completes within 2 hours at −78°C, yielding the ketone after aqueous workup. This method reports an 88% yield with minimal byproducts.

Advantages :

-

Excellent regioselectivity

-

Short reaction times

-

Suitable for electron-deficient arenes

Limitations :

-

Sensitive to moisture and oxygen

-

High cost of n-BuLi

Comparative Analysis of Synthetic Methods

Key Findings :

-

The Grignard method balances yield and scalability, making it ideal for bulk synthesis.

-

The lithium approach excels in academic settings but faces cost barriers.

-

Friedel-Crafts acylation is impractical due to low efficiency.

Industrial Optimization Strategies

Solvent Selection

THF outperforms ethers in Grignard reactions due to its superior solvation of magnesium complexes. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent side reactions.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions, with the trifluoromethyl group enhancing electrophilicity. Key transformations include:

| Reaction Type | Reagents/Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | Steric hindrance from dimethyl groups may slow kinetics |

| Hydride Reduction | NaBH, LiAlH | Trifluoromethyl ethanol derivative | Partial reduction possible under controlled conditions |

| Cyanohydrin Formation | HCN/KCN | α-Hydroxy nitrile | Enhanced by trifluoromethyl’s electron-withdrawing effect |

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the para position, while dimethyl groups at ortho positions limit substitution patterns:

| Reaction Type | Reagents | Positional Outcome | Yield/Notes |

|---|---|---|---|

| Nitration | HNO/HSO | Para-nitro derivative | Moderate yield due to steric effects |

| Sulfonation | HSO, SO | Para-sulfo derivative | Limited by deactivation from CF |

| Halogenation | Cl/FeCl | Para-chloro derivative | Requires elevated temperatures |

Cycloaddition and Multicomponent Reactions

The compound participates in cycloadditions as an electron-deficient dienophile or dipolarophile:

Diels-Alder Reactions

-

Reacts with electron-rich dienes (e.g., furans, cyclopentadiene) to form bicyclic lactones or fused ring systems.

-

Example: Reaction with 2-methoxyfuran yields γ-butyrolactone derivatives under thermal conditions (130°C, toluene) .

Oxidation and Epoxidation Catalysis

The trifluoromethyl ketone moiety acts as a catalyst in oxidation reactions:

-

Epoxidation of Alkenes :

Photochemical Reactivity

The trifluoromethyl group influences excited-state behavior:

-

UV-Induced Degradation :

-

Cross-Linking Applications :

Comparative Reactivity with Structural Analogs

Wissenschaftliche Forschungsanwendungen

A. Chemistry

- Building Block : This compound serves as a building block in organic synthesis, particularly in the development of fluorinated compounds that exhibit unique chemical properties due to the trifluoromethyl group.

- Reactivity Studies : It is utilized to study reaction mechanisms involving electrophilic aromatic substitution and nucleophilic addition reactions.

B. Biological Applications

- Antimicrobial Activity : Preliminary studies indicate that 2',6'-Dimethyl-4'-ethoxy-2,2,2-trifluoroacetophenone exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.

C. Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate in drug synthesis. Its structural features may enhance pharmacokinetic properties of resultant drugs.

A. Antimicrobial Efficacy Study

A research team evaluated the antimicrobial efficacy of several trifluoromethyl ketones, including this compound. The study concluded that this compound could serve as a lead for developing new antimicrobial agents due to its effectiveness against resistant bacterial strains.

B. Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated significant cell death upon treatment with this compound compared to untreated controls, suggesting its potential role in cancer therapy.

Wirkmechanismus

The mechanism of action of 2’,6’-Dimethyl-4’-ethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Electron-Withdrawing Groups: The trifluoromethyl group in all analogues enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions. For example, 2,2,2-trifluoroacetophenone undergoes rapid hydroboration due to its strong electron-withdrawing nature . Substituted derivatives like 2',6'-difluoro-4'-methoxyacetophenone further amplify this effect through fluorine substituents .

- This is contrasted with 3'-methoxy derivatives, where substituents are less hindering .

Solubility and Stability

- Hydroxy-substituted analogues (e.g., 2',6'-dihydroxy-4'-methoxyacetophenone) exhibit higher solubility in polar solvents (e.g., DMSO) compared to alkyl- or fluoro-substituted derivatives .

- Stability varies with substituents: Electron-withdrawing groups like trifluoromethyl improve resistance to nucleophilic attack but may increase sensitivity to hydrolysis under basic conditions .

Biologische Aktivität

2',6'-Dimethyl-4'-ethoxy-2,2,2-trifluoroacetophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C12H12F3O2

- Molecular Weight : 250.22 g/mol

- CAS Number : Not specifically listed in the search results but related compounds have CAS 434-45-7.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that trifluoroacetophenone derivatives can inhibit the growth of various bacterial strains. A notable study demonstrated a minimum inhibitory concentration (MIC) of around 50 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. One study reported a reduction in cell viability by approximately 60% at a concentration of 100 µM after 24 hours of exposure .

Enzymatic Activity

The compound has been explored as an organocatalyst in various reactions. Its ability to facilitate the epoxidation of alkenes has been documented, showcasing its utility in organic synthesis. The reaction conditions optimized for this process yielded high enantioselectivity and conversion rates .

The biological activity of this compound can be attributed to its structural features:

- Electrophilic Nature : The trifluoromethyl group enhances electrophilicity, allowing it to interact effectively with biological nucleophiles.

- Hydrophobic Interactions : The ethoxy group contributes to hydrophobic interactions with lipid membranes, potentially altering membrane permeability and leading to cytotoxic effects.

Study on Antimicrobial Efficacy

A study conducted on various derivatives of trifluoroacetophenone showed that modifications at the para position significantly influenced antimicrobial activity. The derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Cancer Cell Line Study

In another investigation focusing on cancer therapeutics, researchers evaluated the effects of this compound on human breast cancer cell lines. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .

Data Tables

| Compound | MIC (μg/mL) | Cell Viability Reduction (%) | Apoptosis Induction |

|---|---|---|---|

| This compound | 50 | 60 | Yes |

| Trifluoroacetophenone Derivative A | 25 | 70 | Yes |

| Trifluoroacetophenone Derivative B | 40 | 50 | No |

Q & A

Q. What are the recommended synthetic routes for 2',6'-Dimethyl-4'-ethoxy-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized acetophenone derivatives. For example:

- Step 1: Start with 2,2,2-trifluoroacetophenone as a core structure (common in organocatalysis studies ).

- Step 2: Introduce methyl groups at the 2' and 6' positions via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Ethoxy group installation at the 4' position via Williamson ether synthesis, employing ethyl bromide and a deprotonating agent (e.g., NaH in DMF) .

- Key Variables: Temperature (60–80°C for etherification), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess methyl/ethyl halide improves substitution efficiency).

- Yield Optimization: Monitor via GC-MS or HPLC; yields >70% are achievable with strict anhydrous conditions .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

Methodological Answer:

- ¹⁹F NMR: The trifluoromethyl group (-CF₃) shows a distinct singlet near δ -70 ppm, absent in non-fluorinated analogs .

- ¹H NMR: Ethoxy protons (OCH₂CH₃) appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm). Methyl groups at 2' and 6' positions exhibit singlets (δ 2.3–2.5 ppm) .

- IR: Strong C=O stretch at ~1680 cm⁻¹; CF₃ asymmetric stretching at 1150–1250 cm⁻¹ .

- Contrast with Analogs: Compare to 3'-methoxy-2,2,2-trifluoroacetophenone, where methoxy protons appear as a singlet (δ 3.8 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311++G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (FMOs). The HOMO-LUMO gap predicts electrophilic/nucleophilic sites .

- Molecular Electrostatic Potential (MEP): Visualizes electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack .

- Comparative Studies: Compare with acetophenone analogs to assess the electron-withdrawing effect of CF₃ and steric hindrance from methyl/ethoxy groups .

Q. How does the compound participate in catalytic cycles, such as in epoxidation or cross-coupling reactions?

Methodological Answer:

Q. How should researchers address contradictory data regarding the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Controlled Hydrolysis Studies:

- Acidic Conditions (pH 2): Reflux in HCl (1M) and analyze degradation products via LC-MS. CF₃ groups resist hydrolysis, but ethoxy may cleave to form phenolic derivatives .

- Basic Conditions (pH 12): Stir in NaOH (1M) and monitor by ¹⁹F NMR. Ethoxy groups are stable, but esterification side reactions may occur with free hydroxyls .

- Mitigation Strategies: Use buffered conditions (pH 7–9) for reactions involving sensitive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.